molecular formula C6H9N3O2S B13647310 1-cyclopropyl-1H-pyrazole-5-sulfonamide

1-cyclopropyl-1H-pyrazole-5-sulfonamide

Katalognummer: B13647310
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: PDKIPABUIZJEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropyl and sulfonamide groups imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.

Analyse Chemischer Reaktionen

1-Cyclopropyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include sulfone, amine, and substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target by providing steric hindrance and increasing hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-1H-pyrazole-5-sulfonamide can be compared with other pyrazole-sulfonamide derivatives, such as:

    Celecoxib: A non-steroidal anti-inflammatory drug that also contains a pyrazole and sulfonamide moiety.

    Sulfaphenazole: An antibacterial agent that features a pyrazole ring and a sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

2-cyclopropylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,10,11)

InChI-Schlüssel

PDKIPABUIZJEQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=CC=N2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.